molecular formula C9H11ClF3N B13907414 (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

Cat. No.: B13907414
M. Wt: 225.64 g/mol
InChI Key: UNACEMBLKCAJJY-DDWIOCJRSA-N
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Description

®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoroacetone with benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-phenylpropan-2-amine
  • 1,1,1-Trifluoro-2-phenylpropan-2-ol
  • 1,1,1-Trifluoro-2-phenylpropan-2-one

Uniqueness

®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride stands out due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H/t8-;/m1./s1

InChI Key

UNACEMBLKCAJJY-DDWIOCJRSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)N.Cl

Origin of Product

United States

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